Gibberellin A7
CAS No.: 510-75-8
Cat. No.: VC21343057
Molecular Formula: C19H22O5
Molecular Weight: 330.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 510-75-8 |
---|---|
Molecular Formula | C19H22O5 |
Molecular Weight | 330.4 g/mol |
IUPAC Name | (11S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |
Standard InChI | InChI=1S/C19H22O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h5-6,10-14,20H,1,3-4,7-8H2,2H3,(H,21,22)/t10?,11?,12?,13?,14?,17-,18?,19?/m1/s1 |
Standard InChI Key | SEEGHKWOBVVBTQ-YSALHIKGSA-N |
Isomeric SMILES | C[C@@]12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |
SMILES | CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |
Canonical SMILES | CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |
Appearance | White to off-white powder |
Chemical Structure and Properties
Gibberellin A7 belongs to the gibberellin family of diterpenoid plant hormones. It possesses a complex tetracyclic structure with multiple stereocenters that contribute to its biological activity. The following table summarizes the key chemical and physical properties of Gibberellin A7:
Property | Value |
---|---|
CAS Number | 510-75-8 |
Molecular Formula | C19H22O5 |
Molecular Weight | 330.375 g/mol |
Density | 1.4±0.1 g/cm³ |
Boiling Point | 582.0±50.0 °C at 760 mmHg |
Flash Point | 214.6±23.6 °C |
Physical State | Solid |
Defined Stereocenters | 8/8 |
The molecular structure of Gibberellin A7 features multiple functional groups, including carboxylic acid, lactone, and hydroxyl moieties that contribute to its reactivity and biological function . The compound has a tetracyclic diterpene skeleton with a characteristic gibberellane ring system, which is essential for its hormonal activity in plants . The chemical name according to systematic nomenclature is (1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1⁵,⁸.0¹,¹⁰.0²,⁸]heptadeca-13-en-9-carboxylic acid .
Biosynthesis and Metabolism
Gibberellin A7 is a metabolite produced by the fungus Gibberella fujikuroi through a complex biosynthetic pathway involving multiple enzymatic steps . This pathway has been extensively studied to understand the relationship between different gibberellins and their biological functions.
Research has revealed that Gibberellin A7 occupies a key position in the gibberellin biosynthetic pathway. Studies using isotopically labeled precursors have demonstrated that Gibberellin A4 (GA4) can be converted to Gibberellin A7 through a dehydrogenation reaction . Subsequently, Gibberellin A7 can undergo 7-hydroxylation to form Gibberellin A3 (GA3), another biologically active gibberellin .
The biosynthetic relationship between these gibberellins was established through feeding experiments with ¹⁴C-labeled gibberellins in cultures of Gibberella fujikuroi. When transferred to a 10% glucose solution, most of the Gibberellin A4 was first dehydrogenated to Gibberellin A7 before being 7-hydroxylated to Gibberellin A3 . A smaller portion of Gibberellin A4 was directly 7-hydroxylated to form Gibberellin A1 . Interestingly, the metabolic pathway can vary depending on culture conditions, highlighting the complex regulation of gibberellin biosynthesis in this fungus.
Biological Activities
Plant Growth Regulation
The primary biological role of Gibberellin A7 is as a plant hormone that regulates growth and development. It promotes plant growth by stimulating cell elongation, particularly in stems and leaves . This property has made gibberellins, including Gibberellin A7, valuable tools in agriculture for manipulating plant growth and development.
The growth-promoting effects of Gibberellin A7 are attributed to its ability to stimulate cell division and elongation by modulating gene expression and enzyme activities involved in cell wall loosening and expansion . Unlike some other plant hormones that have inhibitory effects, gibberellins generally promote developmental processes such as seed germination, stem elongation, flower initiation, and fruit development.
Antimicrobial Properties
Recent research has uncovered significant antimicrobial activities of Gibberellin A7, particularly against fungal pathogens. A comprehensive study published in 2022 demonstrated that Gibberellin A7 exhibits notable anti-Candida activity against Candida albicans, a common fungal pathogen responsible for various human infections .
The study reported that Gibberellin A7 has a minimum inhibitory concentration (MIC) of 94 mM and a minimum fungicidal concentration (MFC) of 188 mM against Candida albicans (strain MYA 2876) . Additionally, Gibberellin A7 demonstrated antibiofilm properties at a concentration of 940 mM, suggesting its potential utility in controlling Candida biofilms, which are notoriously resistant to conventional antifungal treatments .
These findings are particularly significant because Gibberellin A7 appears to have a different spectrum of antimicrobial activity compared to other gibberellins. While Gibberellin A7 showed strong anti-Candida activity, it was reported to be less effective against certain bacterial species compared to Gibberellin A4 . This suggests a unique structure-activity relationship that could be exploited in the development of targeted antimicrobial agents.
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